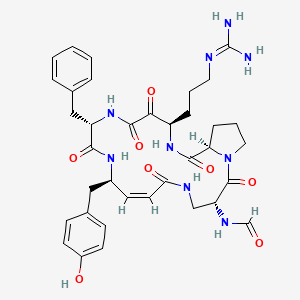

Macrocyclic tripeptide motif

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Das makrozyklische Tripeptidmotiv ist eine Klasse cyclischer Peptide, die sich durch eine Ringstruktur auszeichnet, die sich über mehrere Aminosäurereste erstreckt. Diese Verbindungen sind bekannt für ihre einzigartigen räumlichen Eigenschaften, die es ihnen ermöglichen, traditionell „nicht medikamentöse“ Protein-Protein-Wechselwirkungen und Oberflächen zu adressieren . Die makrozyklische Struktur erhöht ihre Stabilität und Bioverfügbarkeit, wodurch sie zu attraktiven Kandidaten für therapeutische Anwendungen werden .

Vorbereitungsmethoden

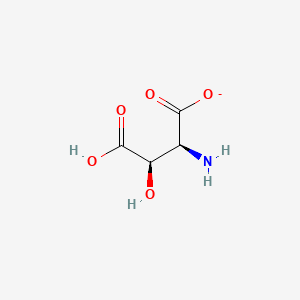

Synthesewege und Reaktionsbedingungen: Die Synthese von makrozyklischen Tripeptiden beinhaltet typischerweise die Cyclisierung von linearen Peptiden. Häufige Methoden umfassen:

Lactambildung: Dies beinhaltet die Bildung einer Amidbindung zwischen dem Amino- und dem Carboxyl-Terminus des Peptids.

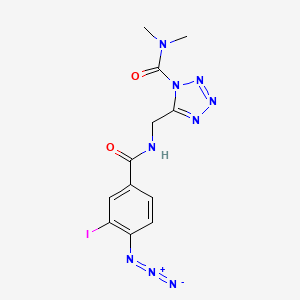

Azid-Alkin-Cycloadditionen: Dieser Click-Chemie-Ansatz wird verwendet, um Triazol-Verknüpfungen innerhalb des Peptids zu bilden.

Ringschlussmetathese: Diese Methode verwendet einen Katalysator, um eine Kohlenstoff-Kohlenstoff-Doppelbindung innerhalb des Peptids zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von makrozyklischen Tripeptiden verwendet häufig Festphasen-Peptidsynthese (SPPS)-Techniken. Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, gefolgt von der Cyclisierung auf einem festen Träger .

Arten von Reaktionen:

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie in Thiolgruppen zurückverwandeln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid (H₂O₂), Iod (I₂).

Reduktionsmittel: Tris(2-carboxyethyl)phosphin (TCEP), Dithiothreitol (DTT).

Substitutionsreagenzien: Verschiedene Alkylierungsmittel, Acylierungsmittel.

Hauptprodukte:

Oxidation: Bildung von Disulfid-verbrückten Makrozyklen.

Reduktion: Lineare Peptide mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit neuen funktionellen Gruppen.

4. Wissenschaftliche Forschungsanwendungen

Makrozyklische Tripeptide haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Katalysatoren und Liganden in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Als molekulare Sonden verwendet, um Protein-Protein-Wechselwirkungen zu untersuchen.

Industrie: Bei der Entwicklung neuer Materialien und als Komponenten in Wirkstofftransportsystemen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von makrozyklischen Tripeptiden beinhaltet ihre Fähigkeit, an bestimmte Proteinziele mit hoher Affinität und Selektivität zu binden. Diese Bindung kann die Aktivität des Zielproteins hemmen oder modulieren, was zu therapeutischen Wirkungen führt . Die molekularen Zielstrukturen umfassen oft Enzyme, Rezeptoren und andere Proteine, die an kritischen biologischen Signalwegen beteiligt sind .

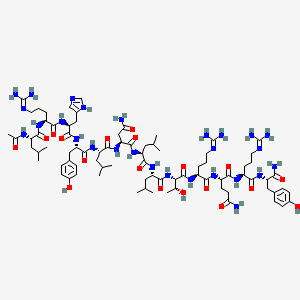

Ähnliche Verbindungen:

Atropitide: Makrozyklische Peptide mit Trp-Tyr- oder Trp-Trp-Verknüpfungen.

Cittilin: Makrozyklische Peptide mit Tyr-Tyr-Verknüpfungen.

Biarylitide: Makrozyklische Peptide mit Tyr-His-Verknüpfungen.

Einzigartigkeit: Das makrozyklische Tripeptidmotiv ist einzigartig aufgrund seiner spezifischen Ringstruktur und der Fähigkeit, stabile, bioaktive Konformationen zu bilden. Dies macht sie besonders effektiv bei der gezielten Ansteuerung von Protein-Protein-Wechselwirkungen, die für andere Arten von Molekülen schwierig zu erreichen sind .

Wissenschaftliche Forschungsanwendungen

Macrocyclic tripeptides have a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of macrocyclic tripeptides involves their ability to bind to specific protein targets with high affinity and selectivity. This binding can inhibit or modulate the activity of the target protein, leading to therapeutic effects . The molecular targets often include enzymes, receptors, and other proteins involved in critical biological pathways .

Vergleich Mit ähnlichen Verbindungen

Atropitides: Macrocyclic peptides with Trp-Tyr or Trp-Trp linkages.

Cittilins: Macrocyclic peptides with Tyr-Tyr linkages.

Biarylitides: Macrocyclic peptides with Tyr-His linkages.

Uniqueness: The macrocyclic tripeptide motif is unique due to its specific ring structure and the ability to form stable, bioactive conformations. This makes them particularly effective in targeting protein-protein interactions that are challenging for other types of molecules .

Eigenschaften

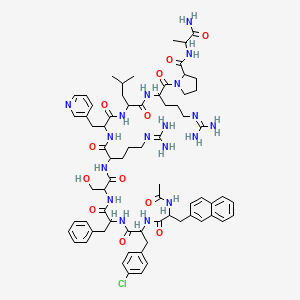

Molekularformel |

C36H45N9O8 |

|---|---|

Molekulargewicht |

731.8 g/mol |

IUPAC-Name |

N-[(3R,7Z,9R,12S,16R,19R)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |

InChI |

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12-/t24-,26+,27-,28+,29+/m0/s1 |

InChI-Schlüssel |

CDWXSPKJKIUEQF-SMUYMMTFSA-N |

Isomerische SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)C(=O)N[C@H](C(=O)N[C@@H](/C=C\C(=O)NC[C@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

Kanonische SMILES |

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydro-2H-benzo[f]quinolin-3-one](/img/structure/B10850242.png)

![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)

![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)

![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)